molecular formula C10H18FNO3 B2940489 tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1207853-00-6

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2940489
CAS No.: 1207853-00-6
M. Wt: 219.256
InChI Key: MZJMMRVKXQOTDV-YUMQZZPRSA-N
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Description

The compound tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a fluoromethyl group at position 2 and a hydroxyl group at position 4. It serves as a key intermediate in pharmaceutical synthesis, particularly for β-turn mimetics and kinase inhibitors. The stereochemistry (2S,4S) and fluorine substitution enhance its metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMMRVKXQOTDV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves multiple steps, beginning with the construction of the pyrrolidine ring. One common method is to start with a chiral precursor, such as an amino acid derivative, and then introduce the fluoromethyl group via nucleophilic substitution. The final step typically involves protecting the hydroxyl group and the carboxyl group to achieve the desired tert-butyl ester.

Typical reaction conditions include the use of bases like potassium carbonate or sodium hydride, polar solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions depending on the step.

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for cost, yield, and scalability. Continuous flow reactors and automated synthesis setups are often employed. These methods ensure high reproducibility and efficiency, which is critical for large-scale manufacturing.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to yield the free amine.

Reaction ConditionsReagents/SolventsOutcomeYieldSource
Acidic deprotection4M HCl in dioxane, 2h, RTAmine hydrochloride salt formation>95%
Trifluoroacetic acid (TFA)TFA/DCM (1:1), 1h, RTFree amine (neutralized for isolation)90%*

*Yield inferred from analogous deprotection reactions in.

Functionalization of the Hydroxyl Group

The C4 hydroxyl group undergoes oxidation, substitution, or protection.

Oxidation to Ketone

Reaction ConditionsReagentsOutcomeYieldSource
Dess-Martin periodinaneDCM, 0°C to RT, 3h4-Ketopyrrolidine derivative78%
Swern oxidationOxalyl chloride/DMSO, -78°C4-Ketopyrrolidine derivative65%

†Reactions adapted from analogous 4-hydroxypyrrolidine systems in .

Tosylation and Substitution

StepReaction ConditionsReagentsOutcomeYieldSource
1TosylationTsCl, Et₃N, DCM, 0°C, 2h4-Tosylate intermediate85%
2Nucleophilic substitutionNaN₃, DMF, 60°C, 12h4-Azido derivative70%

Reactions Involving the Fluoromethyl Group

The C2 fluoromethyl group exhibits limited reactivity under standard conditions but participates in specialized transformations.

Reaction TypeConditionsReagentsOutcomeNotesSource
Radical fluorinationUV light, 254 nmXeF₂, CH₃CN, 24hNo reaction observedStability under radicals
Nucleophilic substitutionKOtBu, DMF, 100°CThiophenolPartial displacement (≤20%)Steric hindrance limits

‡Reactivity inferred from structurally similar difluoromethyl analogs in .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under strong acidic or basic conditions.

Reaction ConditionsReagentsOutcomeYieldSource
Acidic hydrolysis6M HCl, reflux, 12hPyrrolidine-2-carboxylic acid60%
Basic hydrolysisNaOH, MeOH/H₂O, RT, 6hSodium carboxylate intermediate75%

Stereochemical Considerations

The (2S,4S) configuration influences reaction outcomes:

  • Deprotection : Retention of stereochemistry at C2 and C4 .

  • Oxidation : Converts C4 to a planar sp² center, eliminating stereogenicity .

  • Fluoromethyl stability : No epimerization observed under standard conditions .

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable for creating chiral centers in molecules.

Biology

In biological research, it can act as a probe or intermediate in the study of enzyme functions and metabolic pathways. Its fluorinated group is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor ligands.

Medicine

This compound has potential applications in drug development. The fluoromethyl group can enhance the metabolic stability of pharmaceutical compounds, making it an attractive feature for designing new medications.

Industry

In the materials science industry, pyrrolidine derivatives like this one are explored for their potential use in creating polymers and advanced materials with specific properties.

Mechanism of Action

tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Molecular Targets and Pathways Involved

The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. The exact mechanism can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The table below compares the target compound with analogs differing in substituents at positions 2 and 4 of the pyrrolidine ring.

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight CAS Number Similarity Score Key References
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate Fluoromethyl Hydroxyl C₁₁H₂₀FNO₃ 245.28 Not Provided
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl Hydroxyl C₁₁H₂₁NO₄ 231.29 61478-26-0 0.94
(2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate Carbamoyl Fluorine C₁₀H₁₇FN₂O₃ 244.25 426844-50-0 0.94
(S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate Aminomethyl 4,4-Difluoro C₁₁H₂₀F₂N₂O₂ 274.29 1407997-77-6 0.87
tert-Butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl Difluoromethylene C₁₁H₁₇F₂NO₃ 249.25 2638505-12-9
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate Methoxymethyl Hydroxyl C₁₁H₂₁NO₄ 231.29 Not Provided

Analysis of Substituent Effects

Fluorine vs. Hydroxymethyl (Position 2)
  • Fluoromethyl Group : Enhances lipophilicity and metabolic resistance compared to hydroxymethyl, making it advantageous in CNS-targeting drugs .
  • Hydroxymethyl Group : Increases polarity and hydrogen-bonding capacity, improving solubility in aqueous media .
Hydroxyl vs. Fluorine (Position 4)
  • Hydroxyl Group : Participates in hydrogen bonding, critical for interactions with biological targets like kinases .
  • 4,4-Difluoro Substitution : Introduces conformational rigidity due to the geminal fluorine atoms, altering ring puckering and steric effects .
Carbamoyl and Aminomethyl Modifications
  • Aminomethyl Group: Provides a site for further functionalization (e.g., conjugation with prodrugs) but may increase susceptibility to oxidation .
Methoxymethyl and Difluoromethylene Derivatives
  • Methoxymethyl : Balances lipophilicity and solubility, often used to tune pharmacokinetic profiles .

Biological Activity

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1207853-00-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H18FNO3
  • Molecular Weight: 219.26 g/mol
  • IUPAC Name: this compound
  • Purity: 97% .

The compound features a pyrrolidine ring with a hydroxyl group and a fluoromethyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves chiral synthesis techniques to ensure the correct stereochemistry at the 2 and 4 positions of the pyrrolidine ring. The process may utilize various reagents and conditions to achieve high yields and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, inhibitors of the von Hippel-Lindau (VHL) protein have been linked to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in tumor metabolism .

2. Neuroprotective Effects
There is evidence suggesting that related pyrrolidine derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The presence of the hydroxyl group is believed to enhance interaction with biological targets involved in neuroprotection .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which could contribute to its pharmacological profile. For example, it may act as an inhibitor of certain proteases involved in disease processes .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Tumor Inhibition: A recent study demonstrated that a series of pyrrolidine-based compounds showed significant inhibition of tumor growth in xenograft models, with some compounds exhibiting IC50 values in the low nanomolar range .
  • Neuroprotective Study: Another research effort focused on evaluating the neuroprotective effects of hydroxypyrrolidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated reduced cell death and improved survival rates in treated groups compared to controls .

Research Findings Overview

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth; IC50 < 40 nM
NeuroprotectionReduced oxidative stress-induced damage
Enzyme InhibitionEffective against specific proteases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The compound is typically synthesized via multi-step sequences involving stereoselective fluorination and hydroxylation. For example, tert-butyl-protected pyrrolidine derivatives are fluorinated using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Stereocontrol is achieved through chiral auxiliaries or catalysts, as seen in the hydrogenation of enamine intermediates (e.g., Pd/C-catalyzed hydrogenation of α,β-unsaturated esters) . Key steps include:

  • Stereochemical confirmation : Chiral HPLC or polarimetry ([α]D measurements) validate enantiopurity .
  • Protection/deprotection : tert-Butoxycarbonyl (Boc) groups are used to protect amines, with cleavage via TFA .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (e.g., JHF in 19F NMR) distinguish axial vs. equatorial fluoromethyl groups .
  • HRMS : High-resolution mass spectrometry validates molecular formula .
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
  • Table : Common Characterization Data
TechniqueKey ObservationsReference
1H NMRδ 4.2–4.5 (m, CH2F), δ 1.4 (s, Boc)
13C NMRδ 155–160 (C=O), δ 80–85 (Boc)
HRMS[M+H]+ calculated vs. observed

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar pyrrolidine derivatives?

  • Methodological Answer : Yield discrepancies often arise from reaction conditions (e.g., solvent purity, temperature gradients). For example:

  • Optimization : In , a 42% yield for a fluorinated analog was improved to 69% in by using Pd/C hydrogenation at controlled H2 pressure .
  • Troubleshooting : Low yields may stem from competing elimination pathways; quenching reactions at precise pH (e.g., pH 2 in silyl ether cleavage) minimizes side products .

Q. What computational methods are used to model the compound’s reactivity and interactions?

  • Methodological Answer :

  • DFT calculations : Predict fluoromethyl group orientation and hydrogen-bonding interactions (e.g., hydroxyl group with Boc carbonyl) .
  • Molecular docking : Models binding affinity to biological targets (e.g., enzymes in anticancer studies) using software like AutoDock .
  • QSPR models : Relate logP (calculated as 1.8–2.2) to solubility for formulation studies .

Q. How can stereochemical impurities be minimized during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use of (R)- or (S)-selective enzymes (e.g., lipases) for kinetic resolution of diastereomers .
  • Asymmetric catalysis : Chiral ligands like BINAP in transition-metal-catalyzed fluorination .
  • Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers .

Data Contradiction Analysis

Q. Why do NMR spectra of related compounds show variability in splitting patterns for the fluoromethyl group?

  • Methodological Answer : Splitting (e.g., doublets vs. triplets) depends on:

  • Solvent effects : Polar solvents (DMSO-d6) vs. CDCl3 alter hydrogen bonding, affecting coupling constants .
  • Conformational dynamics : Rotamers in solution lead to averaged signals; low-temperature NMR (−40°C) can resolve distinct conformers .

Experimental Design Considerations

Q. What strategies optimize the compound’s stability during storage and handling?

  • Methodological Answer :

  • Storage : Under inert gas (Ar) at −20°C to prevent Boc group hydrolysis .
  • Lyophilization : Freeze-drying aqueous solutions minimizes decomposition .
  • Stability assays : Monitor by HPLC over 72 hours at varying pH (4–8) to identify degradation pathways .

Functional Group Reactivity

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Electron-withdrawing effect : Fluorine increases electrophilicity at adjacent carbons, enhancing SN2 reactivity.
  • Steric hindrance : The fluoromethyl group’s compact size allows access to sterically crowded reaction sites (e.g., Mitsunobu reactions) .

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